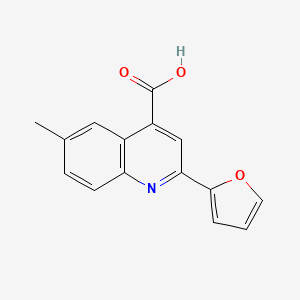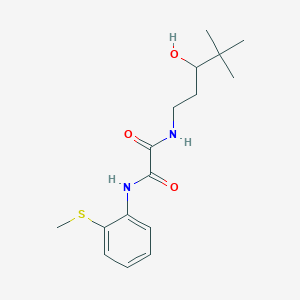
4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the triazole family and is known to exhibit a wide range of biological activities. In
Scientific Research Applications
Synthesis and Biological Applications
Triazole derivatives are synthesized using various methodologies, including iodine(III)-mediated oxidative approaches and consecutive four-component syntheses, offering access to compounds with potent antimicrobial activities. For example, a study describes the facile iodine(III)-mediated synthesis of triazolopyridines, highlighting their significant antimicrobial potential (Prakash et al., 2011). Similarly, novel synthesis methods involving (triisopropylsilyl)butadiyne as a building block for triazole formation underscore the versatility of these compounds in drug discovery and development (Niesobski et al., 2018).
Material Science and Coordination Chemistry
The coordination properties of triazole derivatives with metals have been extensively studied, revealing their utility in designing polynuclear metal complexes with interesting properties. This highlights the significance of triazole derivatives in material science and coordination chemistry, offering insights into their potential electronic and structural applications (Haasnoot, 2000).
Structural Analysis and Properties
The detailed structural analysis of triazole derivatives, such as "4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole," reveals significant information about their molecular geometry and interactions. This information is crucial for understanding the compound's reactivity, stability, and potential applications in various fields, including pharmaceuticals and materials science (Boechat et al., 2010).
properties
IUPAC Name |
4-cyclopropyl-1-(oxan-4-yl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-8(1)10-7-13(12-11-10)9-3-5-14-6-4-9/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYXGTYNLNSMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2566462.png)


![N'-[(2,5-Dichlorothiophen-3-yl)methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B2566466.png)


![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide](/img/structure/B2566471.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2566475.png)
![3-benzyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2566476.png)


